(2E)-3-(2,4-dimethylfuran-3-yl)prop-2-enoic acid
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Overview
Description
(2E)-3-(2,4-dimethylfuran-3-yl)prop-2-enoic acid is an organic compound featuring a furan ring substituted with two methyl groups at positions 2 and 4, and a propenoic acid moiety at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2,4-dimethylfuran-3-yl)prop-2-enoic acid typically involves the condensation of 2,4-dimethylfuran with an appropriate aldehyde or ketone, followed by oxidation to introduce the carboxylic acid functionality. One common method involves the use of phosphorus pentasulfide (P4S10) as a sulfurizing agent in the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes, utilizing metal-based catalysts to facilitate the formation of the desired product. The use of environmentally friendly and sustainable methods, such as biocatalysis, is also being explored to improve the efficiency and reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2,4-dimethylfuran-3-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The propenoic acid moiety can be reduced to form the corresponding alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of furanones and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted furans with various functional groups.
Scientific Research Applications
(2E)-3-(2,4-dimethylfuran-3-yl)prop-2-enoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-3-(2,4-dimethylfuran-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The furan ring and propenoic acid moiety can participate in various biochemical reactions, influencing cellular processes and signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®): Known for its aroma properties and used in the food industry.
2,3-Dimethylfuran: A biofuel candidate with promising energy properties.
(E)-1-(5-(Hydroxymethyl)furan-2-yl)-4,4-dimethylpent-1-en-3-one:
Uniqueness
(2E)-3-(2,4-dimethylfuran-3-yl)prop-2-enoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its combination of a furan ring with a propenoic acid moiety makes it a versatile compound for various scientific and industrial purposes.
Properties
IUPAC Name |
(E)-3-(2,4-dimethylfuran-3-yl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6-5-12-7(2)8(6)3-4-9(10)11/h3-5H,1-2H3,(H,10,11)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSPYPCHCOHUBC-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=C1C=CC(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=COC(=C1/C=C/C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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